(E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate
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Description
(E)-ethyl 4-methyl-2-(3-(5-nitrothiophen-2-yl)acrylamido)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H13N3O5S2 and its molecular weight is 367.39. The purity is usually 95%.
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Scientific Research Applications
Synthetic Modifications and Antimicrobial Study
Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related compound, have been synthesized and evaluated for their antimicrobial activities. These derivatives showed significant activity against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structural modifications and synthesis were confirmed using various spectral techniques, providing a basis for the exploration of related compounds for antimicrobial applications (Desai et al., 2019).
Schiff Base Ligands and Antimicrobial Activity
The synthesis of Schiff base ligands derived from thiazole and their antimicrobial activities were explored. These compounds were characterized and showed moderate activity against selected bacterial and fungal species. The study indicates the potential of thiazole derivatives in the development of new antimicrobial agents (Vinusha et al., 2015).
Corrosion Inhibition
Thiazole-4-carboxylates have been evaluated for their effectiveness as corrosion inhibitors, showcasing the potential of thiazole derivatives in protecting metals against corrosion in acidic environments. The study utilized various techniques to ascertain the inhibitory performance, affirming the value of these compounds in industrial applications (El aoufir et al., 2020).
Fluorescent Probe Development
A derivative similar in structure was utilized to develop a colorimetric and ratiometric fluorescent probe for the detection of biothiols in living cells. This application underscores the compound's utility in biochemical research, particularly in the selective and sensitive detection of cysteine, homocysteine, and glutathione, which are crucial for various physiological processes (Wang et al., 2017).
Properties
IUPAC Name |
ethyl 4-methyl-2-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-3-22-13(19)12-8(2)15-14(24-12)16-10(18)6-4-9-5-7-11(23-9)17(20)21/h4-7H,3H2,1-2H3,(H,15,16,18)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCOVXJQTIBTHL-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.